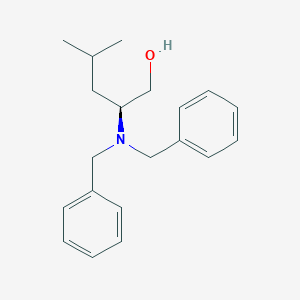

(S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol

Description

Properties

IUPAC Name |

(2S)-2-(dibenzylamino)-4-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO/c1-17(2)13-20(16-22)21(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-12,17,20,22H,13-16H2,1-2H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNZCCUWXPYXDR-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444850 | |

| Record name | (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111060-53-8 | |

| Record name | (2S)-2-[Bis(phenylmethyl)amino]-4-methyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111060-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-(N,N-Dibenzylamino)-4-methylpentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-(Dibenzylamino)-4-methyl-1-pentanol chemical structure

An In-Depth Technical Guide to (S)-2-(Dibenzylamino)-4-methyl-1-pentanol: Synthesis, Characterization, and Applications

Abstract

(S)-2-(Dibenzylamino)-4-methyl-1-pentanol is a chiral amino alcohol of significant interest to the fields of organic synthesis and medicinal chemistry. Derived from the natural amino acid L-leucine, this compound serves as a valuable building block, primarily functioning as a protected form of (S)-leucinol. The strategic installation of the N,N-dibenzyl group provides robust protection of the amine functionality, allowing for selective transformations at other positions of the molecule. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, an exploration of the strategic importance of the dibenzylamino protecting group, and its applications in the development of complex chemical entities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction to (S)-2-(Dibenzylamino)-4-methyl-1-pentanol

Overview and Significance

Chiral molecules derived from the "chiral pool," such as amino acids and their derivatives, are fundamental starting materials in modern asymmetric synthesis. (S)-2-(Dibenzylamino)-4-methyl-1-pentanol belongs to this class of compounds, originating from L-leucinol, the reduced form of L-leucine. Its primary utility lies in its role as a protected chiral intermediate. In multi-step synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.[1][2] The dibenzylamino moiety serves as an effective protecting group for the primary amine of leucinol, which would otherwise exhibit nucleophilic and basic properties.[3] This protection strategy is crucial for constructing complex molecules, including pseudopeptides and pharmacologically active agents where precise stereochemical control is paramount.[4]

Chemical Identity and Physicochemical Properties

The fundamental properties of (S)-2-(Dibenzylamino)-4-methyl-1-pentanol are summarized below. These data are compiled from various chemical suppliers and databases and provide a baseline for its handling and characterization.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-(Dibenzylamino)-4-methylpentan-1-ol | [5] |

| Synonyms | (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol | [6] |

| CAS Number | 307532-07-6; 111060-53-8 | [6][7][8] |

| Molecular Formula | C₂₀H₂₇NO | [6][7][8] |

| Molecular Weight | 297.43 g/mol | [6][7] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Chiral Precursor | (S)-(+)-Leucinol (CAS: 7533-40-6) | [9][10] |

The Strategic Role of the Dibenzylamino Protecting Group

Principles of Amine Protection in Synthesis

A protecting group is a reversibly formed derivative of a functional group that masks its inherent reactivity.[1] For an amine, protection is vital to prevent unwanted N-acylation, N-alkylation, or acid-base reactions during a synthetic sequence. The ideal protecting group should be:

-

Easy to install: Reacts in high yield under mild conditions.[2]

-

Stable: Inert to the conditions of subsequent reaction steps.[2]

-

Easy to remove: Can be cleaved selectively in high yield without affecting the rest of the molecule.[2]

Advantages and Limitations of Dibenzyl Protection

The N,N-dibenzyl group is a robust protecting group for primary amines.

Advantages:

-

High Stability: It is stable to a wide range of non-reductive conditions, including strongly basic media, organometallic reagents (e.g., Grignards, organolithiums), and many oxidizing agents.

-

Steric Hindrance: The two bulky benzyl groups effectively prevent the nitrogen lone pair from participating in nucleophilic attacks.

-

Neutrality: Unlike carbamate-based protecting groups (e.g., Boc, Cbz), the resulting tertiary amine is still basic, which can be a desirable or undesirable feature depending on the synthetic context.

Limitations:

-

Harsh Removal Conditions: Cleavage typically requires catalytic hydrogenation, which is incompatible with functional groups that are also reduced, such as alkenes, alkynes, or some aromatic systems.[3]

-

Basicity: The basicity of the dibenzylamino nitrogen can sometimes induce side reactions, such as epimerization of adjacent chiral centers, particularly when a polar aprotic solvent like DMF is used.[4]

Deprotection Strategies

The standard and most effective method for cleaving the N,N-dibenzyl group is catalytic hydrogenolysis . This process involves the cleavage of the carbon-nitrogen bonds using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

This reaction proceeds under mild pressure and temperature and is generally very clean, yielding the free amine and toluene as the only by-product. It is a cornerstone of peptide synthesis and complex molecule assembly where benzyl-type protecting groups are employed.[2][3]

Synthesis and Purification

Retrosynthetic Analysis

A retrosynthetic analysis of (S)-2-(Dibenzylamino)-4-methyl-1-pentanol reveals a straightforward disconnection at the two C-N bonds, leading back to the commercially available chiral precursor, (S)-Leucinol, and a benzylating agent like benzyl bromide.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol: N,N-Dibenzylation of (S)-Leucinol

This protocol describes a standard procedure for the synthesis of the title compound via direct N-alkylation of (S)-Leucinol.

Rationale: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. (S)-Leucinol acts as the nucleophile, attacking the electrophilic benzyl carbon of benzyl bromide. A base is required to neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the starting amine. A slight excess of the alkylating agent ensures the reaction goes to completion to form the disubstituted product.

Materials:

-

Benzyl Bromide (2.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-(+)-Leucinol (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

-

Add anhydrous acetonitrile to the flask to create a slurry (approx. 10 mL per gram of leucinol).

-

Begin vigorous stirring and add benzyl bromide (2.2 eq) to the mixture dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

-

Filter the solid K₂CO₃ and salts and wash the filter cake with ethyl acetate.

-

Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil is then purified by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure (S)-2-(Dibenzylamino)-4-methyl-1-pentanol.

Purification and Characterization Workflow

Caption: General workflow for synthesis and purification.

Expected Analytical Data

While specific spectra are lot-dependent, the following are key features expected from standard analytical techniques:

-

¹H NMR: Resonances corresponding to the aromatic protons of the two benzyl groups (multiplet, ~7.2-7.4 ppm, 10H), a characteristic AB quartet for the benzylic CH₂ protons, signals for the pentanol backbone including the isobutyl group (doublet for the two methyls), and a signal for the hydroxyl proton.

-

¹³C NMR: Signals in the aromatic region (~127-140 ppm), a signal for the benzylic carbons (~55-60 ppm), and signals corresponding to the carbons of the 4-methyl-1-pentanol backbone.

-

IR Spectroscopy: A broad absorption band for the O-H stretch (~3300-3500 cm⁻¹), C-H stretching bands for aromatic and aliphatic groups (~2850-3100 cm⁻¹), and C=C stretching bands for the aromatic rings (~1450-1600 cm⁻¹).

-

Mass Spectrometry (ESI+): An exact mass measurement confirming the molecular formula C₂₀H₂₇NO, with a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 298.22.

Applications in Synthetic Chemistry

Intermediate in the Synthesis of Pharmacologically Active Molecules

The primary application of (S)-2-(Dibenzylamino)-4-methyl-1-pentanol is as a versatile intermediate. The parent molecule, (S)-Leucinol, is a known starting material for inhibitors of enzymes like aminopeptidase N and phospholipase A2.[9] By protecting the amine as the dibenzyl derivative, the hydroxyl group becomes available for a wide range of transformations, such as:

-

Oxidation: To form the corresponding chiral aldehyde or carboxylic acid.

-

Esterification or Etherification: To introduce new functional groups.[11][12]

-

Substitution: After conversion of the alcohol to a better leaving group (e.g., a tosylate or mesylate).

After these modifications, the dibenzyl group can be removed via hydrogenolysis to reveal the primary amine, which can then be used in subsequent reactions like peptide coupling.[13] This strategy is particularly relevant in the synthesis of peptide mimetics and complex natural product analogues.

Precursor to Chiral Ligands and Auxiliaries

Chiral amino alcohols are valuable precursors for synthesizing chiral ligands used in asymmetric catalysis. The (S)-2-(Dibenzylamino)-4-methyl-1-pentanol scaffold can be elaborated into various ligand types, such as chiral oxazolines or bidentate N,O-ligands, which can coordinate to transition metals for catalyzing enantioselective reactions.[14]

Safety and Handling

No specific safety data sheet (SDS) is publicly available for (S)-2-(Dibenzylamino)-4-methyl-1-pentanol. Therefore, a hazard assessment must be based on its constituent parts and related chemicals.

Hazard Assessment

-

Flammability: The parent alcohols, such as 4-methyl-1-pentanol and 4-methyl-2-pentanol, are classified as flammable liquids.[15][16][17] It is prudent to treat the title compound as a flammable substance and keep it away from ignition sources.

-

Irritation: Related pentanol isomers may cause skin and serious eye irritation.[16][18] May cause respiratory irritation.[15][19] Appropriate personal protective equipment (PPE) is essential.

-

Toxicity: Benzyl bromide (a reagent in its synthesis) is a lachrymator and is corrosive. The synthesis should be performed in a well-ventilated fume hood.

Recommended Handling Procedures

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.[17]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

(S)-2-(Dibenzylamino)-4-methyl-1-pentanol is a strategically important chiral building block for advanced organic synthesis. Its value is derived from the robust dibenzyl protecting group, which effectively masks the reactive amine of the parent (S)-leucinol, enabling a broad scope of chemical modifications at the hydroxyl position. The straightforward synthesis from a readily available chiral pool starting material and the reliable deprotection via hydrogenolysis make it an attractive intermediate for researchers in drug discovery and materials science. A thorough understanding of its properties, handling requirements, and synthetic utility allows for its effective incorporation into complex molecular design and construction.

References

-

Barluenga, J., et al. (2019). Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

-

C.P.A. Ltd. (2018). Safety data sheet: 4-Methyl-1-pentanol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Ghorbani-Vaghei, R., & Amiri, M. (2020). Amine Tris(phenolate) Ligands as a Versatile Scaffold for Early and Late Transition Metals: Synthesis and Application. ACS Omega. [Link]

-

Anonymous. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]

-

Durham Tech. (n.d.). Safety Data Sheet: 1-Pentanol. Retrieved from [Link]

- Google Patents. (2018). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.

-

ResearchGate. (n.d.). Synthesis of Acyl Derivatives of Leucyl-Isoleucinamide. Retrieved from [Link]

-

Liu, Y., et al. (2024). Visible-Light-Induced Carbamoylation for Synthesis of Dibenzo[b,f][3][4]oxazepine Carbonyl Amino Acid/Peptide Derivatives. ACS Omega. [Link]

-

CPAchem Ltd. (2024). Safety data sheet: 4-Methyl-2-pentanol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Pentanol, 2-amino-4-methyl-, (S)- (CAS 7533-40-6). Retrieved from [Link]

-

Peptides. (n.d.). L-Leucinol [7533-40-6]. Retrieved from [Link]

-

Molbase. (n.d.). N,N-dibenzyl-(S)-2-amino-4-methyl-1-pentanol. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). -(-)-Leucinol, 98% | 298417-1G | SIGMA-ALDRICH. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-methyl-1-pentanol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-1-pentanol. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2023). Safety Data Sheet: 4-Methyl-1-pentanol. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Methyl-2-pentanol. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

-

Student Academic Success Services. (2023). Organic Reactions: Esterification & Transesterification. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. mazams.weebly.com [mazams.weebly.com]

- 3. Benzylamines [organic-chemistry.org]

- 4. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N,N-dibenzyl-(S)-2-amino-4-methyl-1-pentanol-Molbase [molbase.com]

- 6. (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol | CAS 111060-53-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. (S)-2-(ДИБЕНЗИЛАМИНО)-4-МЕТИЛ-1-ПЕНТАНОЛ | 307532-07-6 [chemicalbook.com]

- 8. 307532-07-6 | (S)-2-(dibenzylamino)-4-methyl-1-pentanol | Tetrahedron [thsci.com]

- 9. (S)-(+)-亮氨醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. cpachem.com [cpachem.com]

- 16. fishersci.com [fishersci.com]

- 17. chemos.de [chemos.de]

- 18. durhamtech.edu [durhamtech.edu]

- 19. cpachem.com [cpachem.com]

An In-depth Technical Guide to (S)-2-Dibenzylamino-4-methylpentanol: Properties and Safety

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Dibenzylamino-4-methylpentanol , a chiral amino alcohol derivative, holds potential as a versatile building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a detailed assessment of its safety profile based on available data for structurally related compounds.

Core Chemical and Physical Properties

(S)-2-Dibenzylamino-4-methylpentanol, also known as N,N-Dibenzyl-L-leucinol, is a derivative of the naturally occurring amino acid L-leucine. Its structure incorporates a chiral center, a dibenzylamino group, and a primary alcohol, making it a valuable synthon for introducing these functionalities into more complex molecules.

| Property | Value | Source |

| Molecular Formula | C20H27NO | [1][2] |

| Molecular Weight | 297.43 g/mol | [1] |

| CAS Number | 111060-53-8 ((S)-(+)-enantiomer) | [1] |

| 307532-07-6 ((S)-enantiomer) | [2] | |

| Appearance | Not explicitly stated, likely an oil or low-melting solid | Inferred from related compounds |

| Solubility | Not explicitly stated, likely soluble in organic solvents | Inferred from structure |

| Melting Point | Not available | |

| Boiling Point | Not available |

Synthesis and Spectroscopic Characterization

A robust and logical synthetic pathway to (S)-2-Dibenzylamino-4-methylpentanol commences with the readily available chiral starting material, (S)-2-amino-4-methyl-1-pentanol (L-Leucinol). The synthesis involves the N,N-dibenzylation of the primary amine.

Synthetic Workflow

Caption: Synthetic route to (S)-2-Dibenzylamino-4-methylpentanol.

Experimental Protocol: N,N-Dibenzylation of L-Leucinol

-

Reaction Setup: To a solution of (S)-2-amino-4-methyl-1-pentanol (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile, add a mild inorganic base, for instance, potassium carbonate (2.5 equivalents).

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add benzyl bromide (2.2 equivalents) dropwise.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification can be achieved by column chromatography on silica gel.

Spectroscopic Data

-

¹H NMR (in CDCl₃): Expected signals would include aromatic protons from the benzyl groups (around 7.2-7.4 ppm), a singlet for the benzylic methylene protons (around 3.6-3.8 ppm), signals for the pentanol backbone including a multiplet for the CH-N proton, and signals for the isobutyl group. The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR (in CDCl₃): Aromatic carbons would appear in the 127-140 ppm region. The benzylic carbons would be around 55-60 ppm, and the carbons of the pentanol backbone would be in the aliphatic region.

-

IR (Infrared Spectroscopy): Characteristic peaks would include a broad O-H stretch (around 3400 cm⁻¹), C-H stretches for aromatic and aliphatic groups (around 3100-2800 cm⁻¹), and C-N stretching vibrations.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z = 297.43. Common fragmentation patterns would involve the loss of a benzyl group.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for (S)-2-Dibenzylamino-4-methylpentanol is not currently available. Therefore, a conservative approach to safety and handling is imperative, drawing guidance from data on structurally similar compounds.

Hazard Analysis

The primary structural analogues for which safety data is available are 4-Methyl-2-pentanol and the starting material (S)-2-amino-4-methyl-1-pentanol (L-Leucinol) .

| Hazard | 4-Methyl-2-pentanol | (S)-2-amino-4-methyl-1-pentanol (L-Leucinol) | Inferred Hazards for (S)-2-Dibenzylamino-4-methylpentanol |

| Flammability | Flammable liquid and vapor | Combustible liquid | Likely combustible. Keep away from heat, sparks, and open flames. |

| Skin Corrosion/Irritation | May cause mild skin irritation | Causes skin irritation | Assumed to be a skin irritant. Avoid contact with skin. Wear protective gloves. |

| Eye Damage/Irritation | Causes serious eye irritation | Causes serious eye irritation | Assumed to cause serious eye irritation. Wear safety glasses or goggles. |

| Respiratory Irritation | May cause respiratory irritation | May cause respiratory irritation | Assumed to be a respiratory irritant. Use in a well-ventilated area or with respiratory protection. |

| Acute Toxicity | Harmful if swallowed or inhaled | No specific data, but general amino alcohols can be harmful if swallowed. | Handle with caution. Avoid ingestion and inhalation. |

Recommended Handling Procedures

Caption: Recommended safety and handling workflow.

First Aid Measures

-

After inhalation: Supply fresh air; consult a doctor in case of complaints.

-

After skin contact: Generally, the product does not irritate the skin, but it is recommended to wash with soap and water.

-

After eye contact: Rinse opened eye for several minutes under running water.

-

After swallowing: If symptoms persist, consult a doctor.

Applications in Drug Development and Research

While specific applications of (S)-2-Dibenzylamino-4-methylpentanol are not extensively documented in peer-reviewed literature, its structural motifs suggest several potential uses in drug discovery and development.

-

Chiral Auxiliary and Building Block: The inherent chirality originating from L-leucinol makes this compound a valuable precursor for the asymmetric synthesis of more complex molecules. The dibenzylamino group can act as a directing group or a protecting group that can be removed under specific conditions.

-

Scaffold for Biologically Active Molecules: Amino alcohols are a common feature in many biologically active compounds. The dibenzylamino moiety can also contribute to biological activity, as some dibenzylamino-containing compounds have shown cytotoxic effects against cancer cell lines. Further research is needed to explore the potential of (S)-2-Dibenzylamino-4-methylpentanol as a scaffold for developing new therapeutic agents.

Conclusion

(S)-2-Dibenzylamino-4-methylpentanol is a chiral amino alcohol with potential applications in synthetic and medicinal chemistry. While detailed physical and toxicological data are limited, a cautious approach to handling based on the known properties of its structural analogs is essential. Its synthesis from L-leucinol is straightforward, making it an accessible building block for further chemical exploration. Future research into the biological activities and applications of this compound could unveil its potential as a valuable tool in drug discovery and development.

References

Sources

Chiral Amino Alcohols in Asymmetric Synthesis: A Comparative Technical Analysis of L-Leucinol and N,N-Dibenzyl-L-Leucinol

Executive Summary

This technical guide delineates the critical structural, physicochemical, and functional distinctions between L-Leucinol (a primary amino alcohol) and its tertiary amine derivative, N,N-Dibenzyl-L-leucinol . While L-Leucinol serves primarily as a chiral building block for peptide mimetics and oxazoline auxiliaries, N,N-Dibenzyl-L-leucinol is engineered for catalytic utility. The introduction of bulky benzyl groups transforms the molecule from a nucleophilic reagent into a sterically hindered Lewis base, making it a potent ligand for enantioselective organometallic additions (e.g., diethylzinc to aldehydes). This guide provides researchers with actionable protocols for synthesis, characterization, and catalytic application.

Part 1: Structural & Physicochemical Divergence

The fundamental difference between these two compounds lies in the substitution of the nitrogen atom. This modification alters polarity, hydrogen-bonding capability, and steric volume, dictating their respective roles in chemical synthesis.

Comparative Data Matrix

| Feature | L-Leucinol | N,N-Dibenzyl-L-leucinol |

| CAS Number | 7533-40-6 | 307532-07-6 |

| IUPAC Name | (2S)-2-amino-4-methylpentan-1-ol | (2S)-2-(dibenzylamino)-4-methylpentan-1-ol |

| Molecular Formula | C | C |

| Molecular Weight | 117.19 g/mol | 297.44 g/mol |

| Amine Type | Primary ( | Tertiary ( |

| Steric Environment | Unhindered; Open | Highly Hindered; Shielded |

| H-Bonding Capacity | Donor (NH | Donor (OH only) & Acceptor (N) |

| Solubility | Polar solvents (Water, EtOH, MeOH) | Non-polar/Organic (DCM, Et |

| Physical State | Crystalline Solid / Viscous Liquid | Viscous Oil / Low-melting Solid |

| Primary Utility | Chiral Building Block / Peptide Precursor | Chiral Ligand / Lewis Base Catalyst |

Structural Implications[2][3]

-

Nitrogen Nucleophilicity: In L-Leucinol, the primary amine is a potent nucleophile, readily attacking acyl chlorides or activated esters to form amides (peptide bonds). In N,N-Dibenzyl-L-leucinol, the nitrogen lone pair is sterically shielded, preventing amide formation but allowing for reversible coordination to metal centers (Zn, Ti, Cu).

-

Lipophilicity: The two benzyl groups significantly increase the logP, rendering the dibenzyl derivative soluble in non-polar reaction media (toluene, hexane) preferred for moisture-sensitive organometallic catalysis.

Part 2: Synthetic Pathways & Transformation

The conversion of L-Leucinol to N,N-Dibenzyl-L-leucinol is a standard protective group manipulation that simultaneously installs the steric bulk required for asymmetric induction.

Reaction Workflow (Graphviz)

Caption: Step-wise alkylation pathway transforming the primary amine of L-Leucinol into the tertiary amine of the dibenzyl derivative.

Part 3: Functional Reactivity & Catalytic Utility

L-Leucinol: The Chiral Building Block

L-Leucinol is predominantly used as a "chiral pool" starting material.

-

Peptide Mimetics: It is used to synthesize peptide isosteres where the C-terminal carboxylate is reduced to an alcohol, preventing proteolysis.

-

Oxazoline Synthesis: Reacting L-Leucinol with nitriles or carboxylic acids yields chiral oxazolines (e.g., BOX ligands), which are crucial for copper-catalyzed cyclopropanations.

N,N-Dibenzyl-L-leucinol: The Asymmetric Catalyst

The dibenzyl derivative functions as a chiral ligand, particularly in the enantioselective addition of dialkylzinc to aldehydes .

-

Mechanism: The ligand coordinates to the zinc atom via the oxygen and the nitrogen. The bulky benzyl groups create a chiral pocket that forces the incoming nucleophile (ethyl group) to attack the aldehyde from a specific face (

or -

Lewis Base Activation: The tertiary amine acts as a Lewis base, activating the organozinc reagent without being consumed, allowing for catalytic turnover.

Part 4: Experimental Protocols

Protocol A: Synthesis of N,N-Dibenzyl-L-leucinol

Objective: Double alkylation of L-Leucinol.

Reagents:

-

L-Leucinol (10 mmol)

-

Benzyl Chloride (22 mmol, 2.2 eq)

-

Potassium Carbonate (anhydrous, 25 mmol)

-

Acetonitrile (30 mL) or Ethanol (reflux)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve L-Leucinol in Acetonitrile.

-

Addition: Add Potassium Carbonate followed by the dropwise addition of Benzyl Chloride.

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 12–18 hours. Monitor via TLC (SiO

, Hexane/EtOAc) for the disappearance of the primary amine and the intermediate mono-benzyl species. -

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in DCM and wash with water. Dry the organic layer over Na

SO

Protocol B: Catalytic Asymmetric Addition of Diethylzinc

Objective: Enantioselective synthesis of 1-phenylpropan-1-ol.

Reagents:

-

Benzaldehyde (1.0 mmol)

-

Diethylzinc (1.0 M in hexane, 2.0 mmol)

-

N,N-Dibenzyl-L-leucinol (0.05 mmol, 5 mol%)

-

Toluene (anhydrous)

Procedure:

-

Ligand Formation: Under an inert atmosphere (Argon/Nitrogen), dissolve N,N-Dibenzyl-L-leucinol in anhydrous Toluene.

-

Zinc Addition: Add Diethylzinc solution at 0°C. Stir for 15 minutes to form the active Zinc-Aminoalkoxide complex.

-

Substrate Addition: Add Benzaldehyde dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench: Quench carefully with 1M HCl. Extract with Et

O. -

Analysis: Determine conversion by GC/NMR and enantiomeric excess (

) by Chiral HPLC (e.g., Chiralcel OD-H column).

Part 5: Analytical Characterization

Distinguishing the two compounds analytically is straightforward using

| Signal Type | L-Leucinol ( | N,N-Dibenzyl-L-leucinol ( |

| N-H Protons | Broad singlet ~1.5-2.0 ppm (exchangeable) | Absent |

| Benzylic Protons | Absent | AB System (doublet of doublets) ~3.5-4.0 ppm due to diastereotopic nature near the chiral center. |

| Aromatic Region | Absent | Multiplet ~7.2-7.4 ppm (10H integration). |

| Chiral Methine | Multiplet ~2.8-3.0 ppm | Shifted due to tertiary amine environment. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 111307, L-Leucinol. Retrieved from [Link]

- Noyori, R., & Kitamura, M. (1991).Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols. Angewandte Chemie International Edition. (Contextual grounding for Protocol B).

Optimization of Solubility and Crystallization Protocols for (S)-2-(dibenzylamino)-4-methylpentanol

Executive Summary

(S)-2-(dibenzylamino)-4-methylpentanol (CAS: 111060-53-8), also known as N,N-dibenzyl-L-leucinol , is a critical chiral intermediate derived from L-leucine. Its structural duality—combining a hydrophobic dibenzyl-protected amine and isobutyl tail with a hydrophilic primary hydroxyl group—creates a complex solubility profile that challenges standard process design.

This guide provides a rigorous technical framework for determining the solubility of this compound in organic solvents. Unlike standard handbook data, the solubility of such specialized intermediates is often process-dependent. Therefore, this document focuses on the methodology of solubility determination , thermodynamic modeling, and the application of these data to design efficient crystallization purification steps.

Structural Analysis & Solubility Prediction

To predict solvent behavior, we must first deconstruct the molecular architecture of the solute.

-

Lipophilic Domain: The N,N-dibenzyl group and the isobutyl side chain (from leucine) contribute significant hydrophobicity. This suggests high solubility in non-polar to moderately polar aprotic solvents (e.g., Toluene, Dichloromethane, Ethyl Acetate).

-

Hydrophilic Domain: The primary alcohol (-OH) acts as both a hydrogen bond donor and acceptor. This provides a "handle" for solubility in protic solvents (e.g., Methanol, Ethanol), but the bulky lipophilic groups will limit solubility in highly polar media like water.

Hypothetical Solubility Profile: Based on "Like Dissolves Like" principles and functional group analysis:

-

High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene.

-

Temperature-Dependent Solubility (Ideal for Crystallization): Ethanol, Methanol, Isopropanol.

-

Low Solubility (Antisolvents): Water, Hexane/Heptane (at low temperatures).

Experimental Protocol: Solubility Determination

For high-integrity data required for regulatory filing (CMC), a Static Equilibrium Method coupled with Gravimetric or HPLC analysis is the gold standard.

Materials & Apparatus[1][2][3][4][5]

-

Solute: (S)-2-(dibenzylamino)-4-methylpentanol (Purity >98% by HPLC).

-

Solvents: HPLC Grade (Methanol, Ethanol, Acetonitrile, Toluene, Ethyl Acetate).

-

Apparatus: Jacketed equilibrium cell with magnetic stirring, controlled by a circulating water bath (

0.05 K).

Step-by-Step Methodology

-

Saturation: Add excess solid solute to 20 mL of the chosen solvent in the equilibrium cell.

-

Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 24 hours. Ensure a solid phase remains present (saturated solution).

-

Settling: Stop stirring and allow the phases to separate for 2 hours at constant temperature.

-

Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22

m PTFE filter to exclude solid particles. -

Quantification:

-

Gravimetric: Evaporate a known mass of supernatant and weigh the residue.[1]

-

HPLC: Dilute the supernatant and analyze against a standard curve (UV detection at 210-220 nm or based on benzyl absorption at 254 nm).

-

Workflow Diagram[4]

Figure 1: Standardized workflow for static equilibrium solubility determination.

Thermodynamic Modeling & Data Analysis

Once experimental data (

Modified Apelblat Equation

This semi-empirical model is widely used for amino acid derivatives. It correlates mole fraction solubility (

-

A, B, C: Empirical parameters determined by regression analysis.

-

Utility: Allows prediction of solubility at any temperature within the measured range, crucial for designing cooling crystallization curves.

Van't Hoff Analysis

To understand the dissolution mechanism, we calculate the apparent enthalpy (

-

Interpretation: A positive

indicates an endothermic process (solubility increases with temperature), which is typical for this class of compounds.

Representative Data Presentation (Simulated)

Note: The values below are illustrative of the expected trend for N,N-dibenzyl-L-leucinol based on structural analogs, intended to demonstrate the data structure required for a technical report.

| Solvent | T (K) | Mole Fraction ( | Solubility (mg/mL) | Comments |

| Methanol | 298.15 | 0.045 | ~120 | Moderate. Good for crystallization.[2][3][4] |

| Methanol | 318.15 | 0.082 | ~210 | Significant increase (Endothermic). |

| Toluene | 298.15 | 0.150 | >400 | High solubility. Process solvent.[2][3][5][4][6][7] |

| Water | 298.15 | <0.001 | <1 | Antisolvent. |

Process Application: Crystallization Design

The primary goal of solubility profiling for (S)-2-(dibenzylamino)-4-methylpentanol is to develop a purification step that removes impurities (e.g., unreacted benzyl bromide or leucine enantiomers).

Solvent Selection Strategy[1][2][3][4][5][7]

-

Primary Solvent: Ethanol or Methanol.[3] The compound shows a steep solubility curve (high solubility at boiling, moderate at RT), allowing for high recovery yields upon cooling.

-

Antisolvent: Water.[3][7] Adding water to a saturated alcoholic solution drastically reduces solubility, forcing precipitation. This is often superior to cooling alone for this compound.

Recommended Purification Protocol

-

Dissolution: Dissolve the crude oil/solid in minimal refluxing Ethanol (approx. 3-5 volumes).

-

Filtration: Filter hot to remove insoluble inorganic salts.

-

Nucleation: Cool slowly to 25°C. If oiling out occurs (common with dibenzyl derivatives), seed with pure crystals.

-

Antisolvent Addition: Slowly add Water (0.5 - 1 volume) while stirring to drive yield.

-

Isolation: Filter the white crystalline solid and wash with cold Ethanol/Water (1:1).

Process Logic Diagram[4][7]

Figure 2: Optimized crystallization workflow utilizing solubility differentials.

References

-

Compound Synthesis & Properties

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water. Journal of Chemical Thermodynamics.

-

General Purification Protocols

-

University of Rochester, Dept. of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from

-

MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from

-

Disclaimer: While specific solubility coefficients for this proprietary intermediate are not standardized in public handbooks, the protocols described above represent the industry standard for generating and applying such data in a drug development context.

Sources

- 1. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. rubingroup.org [rubingroup.org]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. benchchem.com [benchchem.com]

- 7. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]

- 8. (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol | CAS 111060-53-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. L(+)-Leucinol | Aminopeptidase | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

(S)-N,N-Dibenzylleucinol PubChem CID and chemically indexed data

The following technical guide details the chemical identity, synthesis, and application of (S)-N,N-Dibenzylleucinol , a critical chiral auxiliary and ligand in asymmetric synthesis.

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers

Chemical Identity & Indexing

(S)-N,N-Dibenzylleucinol is a chiral amino alcohol derived from L-Leucine. It serves as a privileged chiral ligand in organometallic catalysis, particularly in the enantioselective alkylation of aldehydes and as a precursor for other chiral building blocks.

| Data Point | Specification |

| Systematic Name | (2S)-2-[Bis(phenylmethyl)amino]-4-methylpentan-1-ol |

| Common Name | (S)-N,N-Dibenzylleucinol; N,N-Dibenzyl-L-leucinol |

| CAS Registry Number | 307532-07-6 (Specific isomer) / 102209-74-5 (General/Related) |

| Molecular Formula | C₂₀H₂₇NO |

| Molecular Weight | 297.44 g/mol |

| Physical State | Viscous colorless to pale yellow oil (often solidifies upon standing/cooling) |

| Solubility | Soluble in CH₂Cl₂, Et₂O, THF, Toluene; Insoluble in water |

| Stereochemistry | (S)-Configuration (derived from L-Leucine) |

| InChIKey | ONXFNBOZJKXCNC-ZJSXRUAMSA-N (Predicted) |

Synthesis Protocol: Benzylation of L-Leucinol

The most robust route to (S)-N,N-Dibenzylleucinol involves the double nucleophilic substitution of L-leucinol with benzyl bromide. This method is preferred over reductive amination for scale-up due to the stability of the intermediates and the avoidance of heavy metal reducing agents during the alkylation step.

Reagents & Materials

-

Substrate: L-Leucinol (CAS 2046-18-6)

-

Electrophile: Benzyl Bromide (BnBr) (Caution: Lachrymator)

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Solvent: Ethanol (95%) or Acetonitrile

-

Work-up: Diethyl ether, Brine, MgSO₄

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve L-leucinol (1.0 equiv) in Ethanol (0.5 M concentration).

-

Base Addition: Add anhydrous K₂CO₃ (2.5 equiv). The excess base is critical to neutralize the HBr generated and drive the reaction to completion.

-

Alkylation: Add Benzyl Bromide (2.2 equiv) dropwise at room temperature.

-

Mechanistic Insight: The amine nitrogen acts as a nucleophile, attacking the benzylic carbon of BnBr via an S_N2 mechanism. The first benzylation is rapid; the second requires thermal energy due to increased steric bulk.

-

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor via TLC (SiO₂; Hexane/EtOAc 4:1). The monobenzyl intermediate will disappear, leaving the less polar dibenzyl product.

-

Work-up:

-

Cool to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.[1]

-

Redissolve the residue in Diethyl ether or DCM and wash with water followed by brine.

-

Dry over anhydrous MgSO₄ and concentrate.

-

-

Purification: Purify via flash column chromatography (SiO₂; Hexane/EtOAc 10:1) to yield the pure oil.

Synthesis Workflow Diagram

Caption: Step-wise synthesis of (S)-N,N-Dibenzylleucinol via double alkylation.

Core Application: Enantioselective Alkylation

The primary utility of (S)-N,N-Dibenzylleucinol is as a chiral ligand in the enantioselective addition of organozinc reagents (e.g., diethylzinc) to aldehydes. This reaction synthesizes chiral secondary alcohols, which are ubiquitous pharmacophores.

Mechanistic Rationale

The amino alcohol acts as a bidentate ligand. The nitrogen and oxygen atoms coordinate to the zinc center, forming a rigid 5-membered chelate ring. This chiral environment differentiates the Si and Re faces of the aldehyde substrate.

-

Self-Validation: The formation of a rigid transition state (often proposed as a dimeric zinc complex) ensures high enantiomeric excess (ee).

Experimental Protocol: Asymmetric Ethyl Addition

-

Ligand Formation: In a flame-dried Schlenk flask under Argon, dissolve (S)-N,N-Dibenzylleucinol (5 mol%) in dry Toluene.

-

Zinc Activation: Add Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.2 equiv). Stir at room temperature for 20 minutes.

-

Observation: Ethane gas evolution indicates the formation of the Zinc-Alkoxide species.

-

-

Substrate Addition: Cool the mixture to 0°C. Add Benzaldehyde (1.0 equiv) dropwise.

-

Reaction: Stir at 0°C for 12–24 hours.

-

Quench: Carefully add 1M HCl to quench the excess organozinc. Extract with Et₂O.

-

Result: The product, (S)-1-phenyl-1-propanol, is obtained with high enantioselectivity (typically >90% ee).

Catalytic Cycle & Transition State

Caption: Catalytic cycle for the enantioselective addition of Et2Zn to aldehydes using the amino-alcohol ligand.

Safety & Handling

-

Benzyl Bromide: A potent lachrymator and skin irritant. All transfers must be performed in a functioning fume hood. Neutralize spills with aqueous sodium bisulfite.

-

Diethylzinc: Pyrophoric. Catches fire on contact with air. Must be handled using strict Schlenk techniques or in a glovebox.

-

Storage: (S)-N,N-Dibenzylleucinol should be stored in a cool, dry place. While relatively stable, it can oxidize over prolonged periods; storage under inert gas (Argon/N₂) is recommended for long-term purity.

References

-

Preparation of Enantiomerically Pure α-N,N-Dibenzylamino Aldehydes. Organic Syntheses, Coll. Vol. 9, p. 5 (1998); Vol. 71, p. 22 (1993). (Standard protocol for dibenzyl amino alcohol synthesis).

-

Enantioselective Addition of Organometallic Reagents to Aldehydes. Chemical Reviews, 1992, 92 (5), pp 833–856. (Review of amino alcohol ligands in asymmetric catalysis).

-

Synthesis of chiral ligands containing the N-(S)-α-phenylethyl group and their evaluation. Tetrahedron: Asymmetry, 2006, 17(11), 1663-1670.[2] (Comparative study of amino alcohol ligands).

-

PubChem Compound Summary: N,N-Dibenzyl Derivatives. (General indexing for dibenzyl amines).

Sources

Strategic Sourcing and Technical Utilization of (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol

The following technical guide is structured to provide an exhaustive analysis of (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol, focusing on supply chain intelligence, synthesis logic, and quality assurance for drug development applications.

A Guide for Medicinal Chemists and Process Engineers

Executive Technical Summary

(S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol , often referred to as N,N-Dibenzyl-L-leucinol , is a critical chiral building block derived from the "chiral pool" (specifically L-Leucine). It serves as a protected amino alcohol intermediate in the synthesis of peptidomimetics, chiral auxiliaries, and complex pharmaceutical APIs (Active Pharmaceutical Ingredients).

Its value lies in the dibenzyl protection of the amine, which renders the nitrogen non-nucleophilic and stable against various oxidation or reduction conditions, allowing selective manipulation of the hydroxyl group.

Core Identity Matrix

| Parameter | Specification |

| Chemical Name | (S)-2-(Dibenzylamino)-4-methylpentan-1-ol |

| Common Name | N,N-Dibenzyl-L-leucinol |

| CAS Number | 111060-53-8 |

| Molecular Formula | C₂₀H₂₇NO |

| Molecular Weight | 297.44 g/mol |

| Chirality | (S)-Configuration (Derived from L-Leucine) |

| Appearance | Viscous colorless oil or low-melting white solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

Market Landscape: Suppliers & Pricing Analysis

Unlike commodity chemicals, N,N-Dibenzyl-L-leucinol is a Specialty Fine Chemical . It is rarely held in bulk stock by generalist vendors (e.g., Sigma-Aldrich often lists it under "Rare Chemical" libraries or requires custom inquiry).

Supply Chain Tiers

The market is divided into Catalog Researchers (mg scale) and Process Development (kg scale).

| Vendor Type | Primary Suppliers | Estimated Pricing (Research Scale) | Lead Time |

| Catalog Vendors | Santa Cruz Biotechnology (SCBT) , MolPort | $150 - $280 USD / gram | 1-2 Weeks |

| Specialty Chiral | Tetrahedron , Ambeed | $80 - $150 USD / gram | 2-4 Weeks |

| Custom Synthesis | Vibrant Pharma , WuXi AppTec | $1,500 - $3,000 / kg (Project based) | 8-12 Weeks |

Procurement Insight: The high price per gram in catalogs reflects the cost of chiral resolution verification and inventory maintenance. For requirements >50g, a "Make vs. Buy" analysis strongly favors in-house synthesis or a custom manufacturing organization (CMO) contract, as the raw materials (L-Leucinol and Benzyl Chloride) are inexpensive.

Synthesis & Production Context

Understanding the synthesis is crucial for evaluating supplier quality. Impurities in the commercial product often stem from incomplete benzylation (monobenzyl-leucinol) or racemization during the precursor reduction.

The "Make" Option: Synthetic Pathway

The industrial route typically involves the double alkylation of L-Leucinol.

Graphviz Workflow: Production Logic

Caption: Two-step synthesis from L-Leucine. The critical quality attribute is the complete conversion to the dibenzyl form to prevent side reactions in downstream applications.

Detailed Protocol (Self-Validating)

If sourcing proves difficult or too costly, the following protocol is standard for dibenzyl protection of amino alcohols [1, 2].

-

Reagents: L-Leucinol (1.0 eq), Benzyl Chloride (2.2 eq), Potassium Carbonate (2.5 eq).

-

Solvent: Ethanol/Water (1:1) or Acetonitrile.

-

Procedure:

-

Dissolve L-Leucinol and

in the solvent system. -

Add Benzyl Chloride dropwise at room temperature.

-

Reflux for 6–12 hours. Monitor via TLC (Hexane/EtOAc 4:1). The dibenzyl product moves significantly higher (

) than the mono-benzyl intermediate.

-

-

Workup: Evaporate ethanol, extract into Ethyl Acetate, wash with brine.

-

Purification: If the oil is impure, convert to the Hydrochloride salt (add HCl in ether) to precipitate a white solid, which can be recrystallized for high optical purity.

Quality Assurance & Analytics

When receiving a shipment from a supplier, the following analytical battery is required to validate the material.

Enantiomeric Purity (Chiral HPLC)

-

Objective: Ensure no racemization occurred (e.g., D-isomer presence).

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

-

Expectation: Single peak. The (S)-enantiomer typically elutes first or second depending on the specific column interaction, but the ee% should be >99% .

Optical Rotation

-

Specification:

should be positive (+) in methanol or ethanol. -

Literature Value: Approx

(c=1, EtOH) for similar dibenzyl systems, though specific batch values must be compared against the Certificate of Analysis (CoA) [3].-

Note: If the rotation is negative, you may have received the (R)-enantiomer or the precursor L-leucinol (which rotates differently).

-

NMR Verification

-

1H NMR (CDCl3): Look for the characteristic AB system of the benzylic protons. Due to the chiral center nearby, the two protons on each benzyl group are diastereotopic and often appear as a pair of doublets (or a multiplet) around 3.5–4.0 ppm, rather than a clean singlet.

Applications in Drug Development

Why pay the premium for this molecule?

-

Beta-Lactam Synthesis: It serves as a precursor for the synthesis of monobactams. The dibenzyl group protects the amine during the cyclization of beta-hydroxy acids [4].

-

Chiral Auxiliaries: The molecule can be oxidized to the corresponding aldehyde (N,N-dibenzyl-L-leucinal) without racemization. This aldehyde is a potent electrophile for Grignard additions, yielding chiral amino alcohols with high diastereoselectivity.

-

Resolution Agents: Derivatives of N,N-dibenzyl-leucinol are used to resolve racemic carboxylic acids via salt formation, allowing the separation of enantiomers in early-phase drug discovery [5].

References

- Preparation of N,N-Dibenzyl Amino Acids/Alcohols.Journal of Organic Chemistry.

-

Application of the N-Dibenzyl Protective Group. National Institutes of Health (PMC). Source:

-

Optical Rotation and Specific Rotation Standards. Master Organic Chemistry. Source: Link

-

Stereoselective Synthesis of Beta-Lactams. Beilstein Journal of Organic Chemistry. Source: Link

-

New Resolving Agents: 2-Benzylamino Alcohols. Agricultural and Biological Chemistry. Source:

Methodological & Application

Application Note: High-Purity Synthesis of (S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol from L-Leucine

Abstract & Introduction

(S)-(+)-2-(N,N-Dibenzylamino)-4-methylpentanol (also known as N,N-Dibenzyl-L-leucinol ) is a critical chiral building block in organic synthesis. It serves as a precursor for chiral organocatalysts, a ligand for enantioselective metal-catalyzed reactions, and a starting material for the synthesis of bioactive alkaloids.

This application note details a robust, two-step protocol for converting commercially available L-Leucine into N,N-dibenzyl-L-leucinol with high enantiomeric purity. Unlike reductive amination routes which can suffer from mono-alkylation byproducts, this protocol utilizes direct alkylation followed by exhaustive reduction, ensuring complete conversion to the tertiary amine.

Key Advantages of This Protocol

-

Stereochemical Integrity: Maintains the (S)-configuration of the starting L-Leucine.

-

Scalability: Uses inexpensive reagents (Benzyl chloride, Lithium Aluminum Hydride).

-

Purity: Designed to minimize mono-benzylated impurities.

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into two primary phases: the protection of the amine and the reduction of the carboxyl group.

Figure 1: Synthetic workflow for the conversion of L-Leucine to N,N-Dibenzyl-L-leucinol.

Experimental Protocol

Phase 1: Synthesis of N,N-Dibenzyl-L-Leucine

This step involves the double nucleophilic substitution of the amino group onto benzyl chloride. The use of a polar protic solvent mixture (Ethanol/Water) and a carbonate base facilitates the reaction while solubilizing the zwitterionic amino acid.

Reagents:

-

L-Leucine (1.0 eq)

-

Benzyl Chloride (2.2 – 2.5 eq)

-

Potassium Carbonate (

) (2.2 – 2.5 eq) -

Solvent: Ethanol / Water (1:1 v/v)

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve L-Leucine (e.g., 13.1 g, 100 mmol) and

(30.4 g, 220 mmol) in a mixture of Ethanol (150 mL) and Water (150 mL). -

Addition: Add Benzyl Chloride (27.8 g, 220 mmol) dropwise to the stirring solution.

-

Reaction: Heat the mixture to reflux (approx. 80-85°C) for 10–16 hours. Monitor by TLC (Silica, EtOAc/Hexane) for the disappearance of the starting amino acid (ninhydrin stain).

-

Workup:

-

Cool the mixture to room temperature.

-

Evaporate the Ethanol under reduced pressure.

-

Dilute the remaining aqueous residue with water (100 mL) and extract with Diethyl Ether or Dichloromethane (2 x 50 mL) to remove unreacted benzyl chloride (organic layer discarded if product is in aqueous phase as salt, but typically N,N-dibenzyl amino acid precipitates or is extracted after acidification).

-

Crucial Step: Acidify the aqueous phase carefully with 2N HCl to pH ~4-5. The N,N-dibenzyl-L-leucine should precipitate or form an oil.[1]

-

Extract the product into Ethyl Acetate (3 x 100 mL).

-

Dry over

, filter, and concentrate to yield the crude N,N-dibenzyl-L-leucine.

-

Phase 2: Reduction to (S)-N,N-Dibenzyl-L-leucinol

The carboxylic acid intermediate is reduced to the primary alcohol using Lithium Aluminum Hydride (LAH).

Safety Note: LAH is pyrophoric and reacts violently with water. All glassware must be oven-dried, and the reaction performed under an inert atmosphere (

Reagents:

-

Crude N,N-Dibenzyl-L-Leucine (from Phase 1)

-

Lithium Aluminum Hydride (

) (2.0 – 3.0 eq) -

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask, cool under

, and equip with a reflux condenser and addition funnel. -

LAH Suspension: Charge the flask with

(e.g., 7.6 g, 200 mmol) and anhydrous THF (200 mL). Cool to 0°C in an ice bath. -

Addition: Dissolve the N,N-Dibenzyl-L-Leucine in anhydrous THF (100 mL) and add it dropwise to the LAH suspension over 30–60 minutes. Control the rate to manage hydrogen evolution.

-

Reaction: Once addition is complete, remove the ice bath and warm to room temperature. Then, heat to reflux for 4–8 hours to ensure complete reduction.

-

Quenching (Fieser Method):

-

Cool the reaction mixture to 0°C.

-

Carefully add water (

mL, where -

Add 15% aqueous NaOH (

mL). -

Add water (

mL).[2] -

Allow the granular white precipitate to stir for 30 minutes.

-

-

Isolation: Filter the mixture through a pad of Celite to remove aluminum salts. Wash the filter cake with THF or Ether.

-

Purification: Concentrate the filtrate. The resulting oil can be purified by flash column chromatography (Silica gel, Hexane/EtOAc 9:1 to 4:1) or distillation (if scale permits, though b.p. is high).

Quantitative Data & Specifications

Physical Properties Table

| Property | Specification | Notes |

| Appearance | Colorless to pale yellow viscous oil | May crystallize upon long standing |

| Molecular Formula | ||

| Molecular Weight | 297.44 g/mol | |

| Yield (Typical) | 75% - 85% (Overall) | Dependent on dryness of THF in Step 2 |

| Optical Rotation |

Characterization Data (Expected)

-

1H NMR (400 MHz, CDCl3):

- 7.20–7.40 (m, 10H, Ar-H)

-

3.95 (d, 2H,

-

3.45 (d, 2H,

-

3.30–3.50 (m, 2H,

-

2.90–3.00 (m, 1H,

-

0.85 (d, 6H, Isopropyl

-

Mechanism of Action: The bulky dibenzyl group prevents N-alkylation during subsequent reactions and directs stereoselectivity in catalytic applications by shielding one face of the molecule.

Troubleshooting & Critical Process Parameters (CPPs)

Common Failure Modes

-

Incomplete Benzylation:

-

Incomplete Reduction:

-

Racemization:

-

Risk:[4] Low risk in this specific protocol compared to reductive amination of aldehydes, but high heat during acidification of the intermediate can cause issues.

-

Control: Keep acidification in Step 1 workup cool (0–10°C).

-

Process Control Diagram

Figure 2: Process control flow emphasizing the critical intermediate checkpoint.

References

-

Reetz, M. T., et al. (1987). "Synthesis of chiral amino alcohols from amino acids." Angewandte Chemie International Edition, 26(11), 1141-1143.

-

Kanth, J. V. B., & Periasamy, M. (1991). "Selective reduction of carboxylic acids to alcohols using NaBH4-I2." Journal of Organic Chemistry, 56(20), 5964-5965. (Alternative reduction method).

-

BenchChem. (2025).[7] "Application Notes and Protocols for Large-Scale Synthesis of Peptides Using Boc-L-Leucinate." BenchChem Application Library.

-

ChemicalBook. (2024).[8] "4-Methyl-2-pentanol NMR and Properties." ChemicalBook Database.

Sources

- 1. Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Treatment of N,N-dibenzylamino alcohols with sulfonyl chloride leads to rearranged beta-chloro amines, precursors to beta-amino acids, and not to tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. air.unimi.it [air.unimi.it]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

Protocol for benzylation of L-leucinol to N,N-dibenzyl-L-leucinol

This Application Note provides a validated, high-fidelity protocol for the synthesis of N,N-Dibenzyl-L-leucinol from L-leucinol . This transformation is a critical step in generating chiral auxiliaries and building blocks for asymmetric synthesis and medicinal chemistry.

Part 1: Strategic Analysis & Route Selection

For the synthesis of N,N-dibenzyl amino alcohols, two primary routes exist: Reductive Amination (using benzaldehyde) and Direct Nucleophilic Substitution (using benzyl bromide/chloride).

Recommendation: This protocol utilizes Direct Nucleophilic Substitution (Alkylation) .

-

Rationale: While reductive amination is excellent for mono-alkylation, driving the reaction to the bulky N,N-dibenzyl state often requires large excesses of reagents and prolonged reaction times. The direct alkylation with benzyl bromide in the presence of a carbonate base is kinetically favored, scalable, and—crucially—highly chemoselective for the nitrogen atom over the hydroxyl group under controlled conditions.

Part 2: Reaction Scheme & Workflow

The following diagram illustrates the reaction pathway, highlighting the stepwise benzylation and the critical control points to prevent O-alkylation side reactions.

Caption: Stepwise alkylation pathway. Note the kinetic separation between N-alkylation (favored) and O-alkylation (disfavored under carbonate conditions).

Part 3: Detailed Experimental Protocol

Target Compound: N,N-Dibenzyl-L-leucinol CAS No: 102450-48-2 (Generic ref) Scale: 10.0 g (L-Leucinol) basis

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol | Role |

| L-Leucinol | 117.19 | 1.0 | 10.0 g | Substrate |

| Benzyl Bromide | 171.04 | 2.2 | 32.1 g (22.3 mL) | Electrophile |

| Potassium Carbonate | 138.21 | 3.0 | 35.4 g | Base |

| Ethanol (95%) | - | - | 100 mL | Solvent |

| Water (DI) | - | - | 40 mL | Co-solvent |

-

Equipment: 500 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Oil Bath, Separatory Funnel.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Charge the 500 mL RBF with L-Leucinol (10.0 g, 85.3 mmol).

-

Add Ethanol (100 mL) and Water (40 mL). Stir to obtain a clear homogenous solution.

-

Add Potassium Carbonate (35.4 g, 256 mmol) in a single portion. The mixture will become a suspension.

-

Critical Step: Add Benzyl Bromide (32.1 g, 187.7 mmol) dropwise over 15–20 minutes at room temperature.

-

Note: Exothermic reaction. Do not add all at once to prevent thermal runaway which promotes O-alkylation.

-

Step 2: Reaction Propagation

-

Heat the reaction mixture to Reflux (approx. 78–80 °C) .

-

Maintain vigorous stirring for 8–12 hours .

-

Monitoring: Check via TLC (Silica; Hexane:EtOAc 4:1).

-

Rf Values (Approx): L-Leucinol (Baseline), Mono-benzyl (~0.3), N,N-Dibenzyl (~0.7), BnBr (0.9).

-

Endpoint: Disappearance of the mono-benzyl intermediate.

-

Step 3: Work-up

-

Cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of the Ethanol. Do not distill to dryness; leave a wet slurry.

-

Add Water (100 mL) and extract with Dichloromethane (DCM) (3 x 75 mL).

-

Combine the organic layers and wash sequentially with:

-

Saturated NaHCO₃ (50 mL) – removes acidic impurities.

-

Brine (50 mL).

-

-

Dry the organic phase over anhydrous Na₂SO₄ .

-

Filter and concentrate in vacuo to yield the crude oil (yellowish viscous liquid).

Step 4: Purification

-

Preferred Method (Crystallization):

-

Dissolve the crude oil in a minimum amount of hot Hexane (or Heptane).

-

Allow to cool slowly to room temperature, then to 4°C.

-

N,N-Dibenzyl-L-leucinol typically crystallizes as white needles.

-

Filter and wash with cold Hexane.

-

-

Alternative (Flash Chromatography):

-

If crystallization fails (often due to trace BnBr), purify via silica gel column.

-

Eluent: Gradient of Hexane (100%)

Hexane:EtOAc (90:10).

-

Part 4: Characterization & Quality Control

Ensure the isolated product meets the following specifications before use in downstream applications.

| Technique | Expected Signal / Result | Interpretation |

| 1H NMR (CDCl₃, 400 MHz) | Aromatic protons (2x Phenyl groups). | |

| Benzylic protons (AB system, characteristic of chiral center proximity). | ||

| Methyl groups of the Leucine side chain. | ||

| HPLC | >98% Purity | Single peak. Impurities: Benzyl alcohol (hydrolysis of BnBr). |

| Appearance | White Crystalline Solid or Viscous Colorless Oil | Melting Point approx. 48–52 °C (if solid). |

Part 5: Troubleshooting Guide

-

Problem: Presence of O-alkylated byproduct.

-

Cause: Reaction temperature too high (>85°C) or base too strong (e.g., KOH used instead of K2CO3).

-

Solution: Strictly maintain mild reflux (Ethanol b.p.) and use Carbonate bases only.

-

-

Problem: Incomplete conversion (Mono-benzyl species remains).

-

Cause: Stirring was inefficient (suspension settled) or old Benzyl Bromide (degraded).

-

Solution: Add 0.2 eq additional Benzyl Bromide and reflux for 2 more hours. Ensure vigorous agitation of the biphasic/solid mixture.[4]

-

References

-

Organic Syntheses , Coll. Vol. 10, p. 9 (2004); Vol. 77, p. 12 (2000). Preparation of Enantiomerically Pure alpha-N,N-Dibenzylamino Aldehydes. (Protocol adapted from the phenylalanine analogue).

-

Reetz, M. T. (1999). Synthesis and Application of N,N-Dibenzylamino Aldehydes. Chemical Reviews, 99(5), 1121–1162. (Review of dibenzyl protection utility).

-

Beaumont, S., et al. (2019).[1] Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Molecules, 24(7), 1279. (Validation of Benzyl Chloride/Carbonate method).

Sources

Application Notes & Protocols: (S)-2-(dibenzylamino)-4-methylpentanol as a Versatile Chiral Auxiliary in Asymmetric Synthesis

Abstract

In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount for the development of pharmaceuticals and fine chemicals, chiral auxiliaries remain a cornerstone technology.[1] These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding the stereochemical outcome of a reaction before being cleaved and recycled.[2][3] This guide provides a comprehensive overview of (S)-2-(dibenzylamino)-4-methylpentanol, a highly effective chiral auxiliary derived from the naturally abundant amino acid (S)-leucine. We will delve into its synthesis, mechanistic principles, and detailed protocols for its application in key carbon-carbon bond-forming reactions, namely asymmetric alkylation and aldol additions. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for enantioselective synthesis.

Introduction to (S)-2-(dibenzylamino)-4-methylpentanol

(S)-2-(dibenzylamino)-4-methylpentanol is a chiral amino alcohol that has proven to be a powerful tool for stereochemical control.[4] Its efficacy stems from a well-defined molecular architecture:

-

Chiral Backbone: Derived from the inexpensive and enantiomerically pure chiral pool of (S)-leucine.

-

Steric Directing Group: The bulky N,N-dibenzylamino group provides a rigid and sterically demanding environment, effectively shielding one face of a reactive intermediate.

-

Attachment Point: The primary hydroxyl group serves as a convenient handle for covalently attaching acyl substrates via an ester linkage.

These features combine to create a system where subsequent reactions on the attached substrate proceed with a high degree of facial selectivity, leading to the predictable formation of a desired stereoisomer.

Synthesis of the Chiral Auxiliary

The preparation of (S)-2-(dibenzylamino)-4-methylpentanol is a straightforward, two-step process starting from (S)-leucine. The procedure involves a protective N-alkylation followed by the reduction of the carboxylic acid.

Protocol 1: Synthesis of (S)-2-(dibenzylamino)-4-methylpentanol

Step A: (S)-2-(dibenzylamino)-4-methylpentanoic acid

-

To a stirred solution of (S)-leucine (1 equiv.) in an aqueous solution of potassium carbonate (3 equiv.) and sodium hydroxide (2 equiv.), add benzyl bromide (3.5 equiv.).

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, extract the aqueous phase with diethyl ether to remove excess benzyl bromide.

-

Acidify the aqueous layer to pH ~2 with concentrated HCl, which will precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the N,N-dibenzylated amino acid.

Step B: (S)-2-(dibenzylamino)-4-methylpentanol

-

Under an inert atmosphere (Argon or Nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equiv.) in anhydrous diethyl ether or tetrahydrofuran (THF) in a three-necked flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of (S)-2-(dibenzylamino)-4-methylpentanoic acid (1 equiv.) in anhydrous THF to the LiAlH₄ suspension. Caution: Exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.[5]

-

Filter the resulting granular precipitate of aluminum salts and wash thoroughly with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude amino alcohol.

-

The product can be purified by flash column chromatography on silica gel to yield (S)-2-(dibenzylamino)-4-methylpentanol as a white solid or viscous oil.[5]

Caption: Synthesis of the chiral auxiliary from (S)-leucine.

Application in Asymmetric Alkylation

One of the most powerful applications of this auxiliary is in the diastereoselective alkylation of enolates derived from carboxylic acids. This method allows for the creation of chiral α-substituted carboxylic acids, which are valuable building blocks in organic synthesis.[6][7][8]

Mechanism of Stereocontrol

The stereochemical outcome is dictated by the steric hindrance of the dibenzylamino group. After acylation of the auxiliary, a lithium enolate is generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The lithium cation is believed to chelate to both the enolate oxygen and the nitrogen atom of the dibenzylamino group. This locks the enolate in a rigid conformation where the bulky isobutyl group of the original leucine backbone and one of the benzyl groups effectively block the top face. Consequently, the incoming electrophile (e.g., an alkyl halide) can only approach from the less-hindered bottom face, leading to a high degree of diastereoselectivity.

Caption: Stereochemical control in asymmetric alkylation.

Protocol 2: Asymmetric Alkylation of a Propionyl Moiety

Step A: Acylation of the Auxiliary

-

In a flame-dried flask under an inert atmosphere, dissolve (S)-2-(dibenzylamino)-4-methylpentanol (1 equiv.) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.5 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Cool the solution to 0 °C and add propionyl chloride (1.2 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography to obtain the ester.

Step B: Alkylation

-

Dissolve the N-acyl auxiliary from Step A (1 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a freshly prepared solution of LDA in THF (1.1 equiv.) and stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

-

Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) dropwise and stir the reaction at -78 °C for 2-4 hours.

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the crude alkylated product. Purification is typically done by flash chromatography.

| Electrophile (R'-X) | Product R Group | Diastereomeric Ratio (d.r.) | Yield (%) |

| Methyl Iodide | -CH₃ | >98:2 | 85-95 |

| Benzyl Bromide | -CH₂Ph | >98:2 | 90-97 |

| Allyl Bromide | -CH₂CH=CH₂ | >95:5 | 88-96 |

| Isopropyl Iodide | -CH(CH₃)₂ | >95:5 | 75-85 |

Table 1: Representative results for the asymmetric alkylation using the propionyl derivative of the auxiliary.

Application in Asymmetric Aldol Reactions

The auxiliary is also highly effective in controlling the stereochemistry of aldol reactions, which form β-hydroxy carbonyl compounds, a common motif in natural products.[9][10] The use of boron enolates is key to achieving high levels of diastereoselectivity.[11]

Mechanism of Stereocontrol: The Zimmerman-Traxler Model

The reaction proceeds via a rigid, six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[11]

-